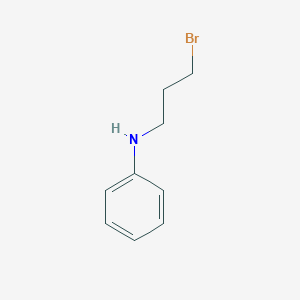
N-(3-bromopropyl)aniline
描述
N-(3-bromopropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bromopropyl aniline typically involves the alkylation of aniline with bromopropane derivatives. One common method is the reaction of aniline with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) in a dimethyl sulfoxide (DMSO) solvent. The reaction is carried out at elevated temperatures (60-80°C) to yield N-(3-bromopropyl)aniline .
Industrial Production Methods: Industrial production of bromopropyl aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: N-(3-bromopropyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted anilines
- Nitroanilines
- Coupled aromatic compounds
科学研究应用
N-(3-bromopropyl)aniline finds applications in various scientific research fields:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of bromopropyl aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
相似化合物的比较
4-Bromoaniline: A brominated derivative of aniline used in similar applications but lacks the propyl group, making it less versatile in certain synthetic applications.
N-(2-Bromoallyl)aniline: Another brominated aniline derivative with different reactivity due to the presence of an allyl group.
Uniqueness: N-(3-bromopropyl)aniline’s unique structure, with a bromine atom on a propyl chain attached to an aniline moiety, provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.
属性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC 名称 |
N-(3-bromopropyl)aniline |
InChI |
InChI=1S/C9H12BrN/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI 键 |
RMDNYQBACQKIKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
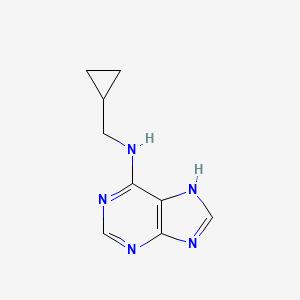
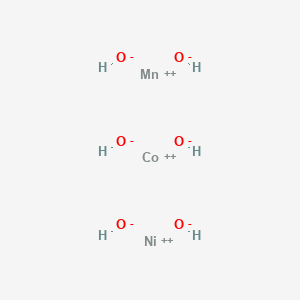
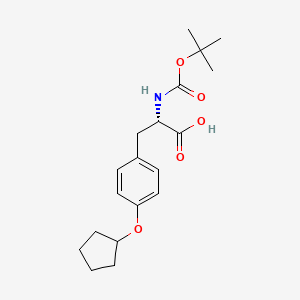
![1-[4-Bromo-4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B8455837.png)
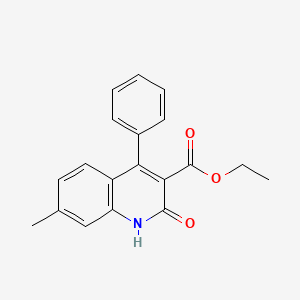
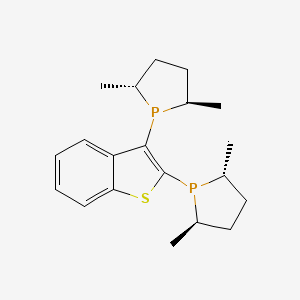
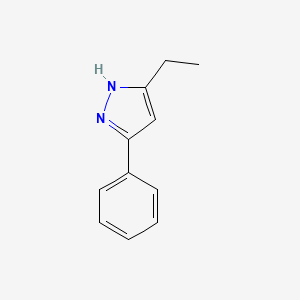
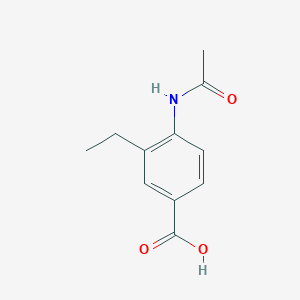
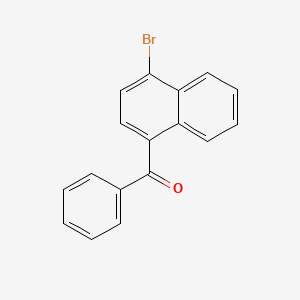
![1-Piperidineacetamide,n-(3-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8455877.png)
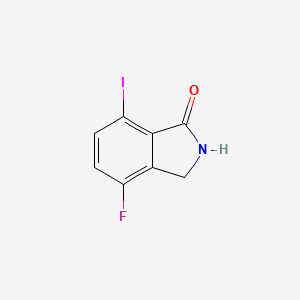
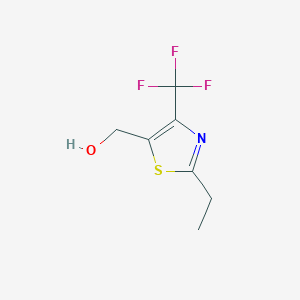
![Ethyl 3-[(furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoate](/img/structure/B8455902.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl-](/img/structure/B8455917.png)
